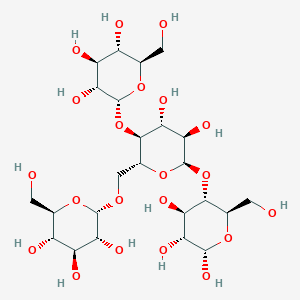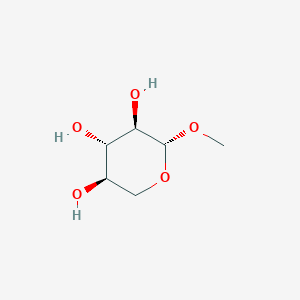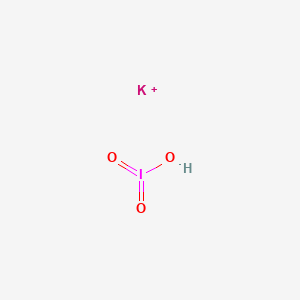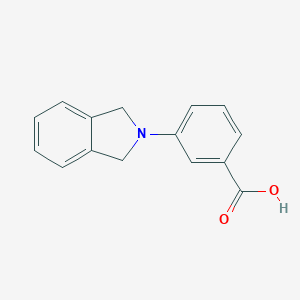
ビスマス
概要
説明
ビスマスは、元素記号 Bi、原子番号 83 の化学元素です。 それは遷移後金属であり、窒素族元素の1つであり、化学的性質はより軽い窒素族元素であるヒ素やアンチモンに似ています 。ビスマスは窒素族元素の中で最も金属的で、最も希少な元素です。 それは硬く、脆く、光沢があり、粗い結晶で、白みがかった灰色で、赤みがかっています 。 ビスマスは他の重金属と比較して毒性が低いことで知られており、様々な用途で利用されています .
科学的研究の応用
ビスマスは、様々な分野で多くの科学研究における応用があります。
作用機序
ビスマス化合物の作用機序は、その用途によって異なります。 例えば、サリチル酸ビスマスは、胃の中で加水分解して、酸化ビスマス塩化物とサリチル酸を生成し、これらは抗菌作用と抗炎症作用を持っています {_svg_9}。 ビスマス化合物は、細菌酵素を阻害したり、細胞膜を破壊したり、タンパク質合成を阻害したりすることもできます .
類似化合物の比較
ビスマスはヒ素やアンチモンと化学的に似ていますが、毒性が低く、より安定しています。ヒ素やアンチモンとは異なり、ビスマスは安定なヒドリドを形成しません。 酸化ビスマス(III) や塩化ビスマス(III) などのビスマス化合物は、ヒ素やアンチモンの対応物よりも反応性が低いです 。 これは、ビスマスを、特に医学や工業における様々な用途において、より安全な代替品にしています .
類似化合物
ヒ素 (As): 化学的性質は似ていますが、非常に毒性があります。
アンチモン (Sb): 化学的性質は似ていますが、より反応性があります。
鉛 (Pb): 合金における用途は似ていますが、より毒性があります。
ビスマスは、低い毒性、安定性、有用な化学的性質という独自の組み合わせにより、様々な科学および工業用途において貴重な元素となっています。
Safety and Hazards
Exposure to bismuth may cause loss of appetite, headache, skin rash, exodermatitis, kidney injury and jaundice . Repeated or prolonged exposure may cause a bismuth line or black spots on the gums, foul breath and salivation . Any cutting, welding, melting, grinding, or use for deposition will produce dust, fume, or particulates containing component elements of this material. Exposure to these components may present significant health hazards .
将来の方向性
Bismuth compounds with different structures and morphologies have certain application prospects in environmental governance due to their small band gap and strong visible light response . Based on recent reports, current challenges and future directions for designing and developing bismuth-based nanostructured photocatalysts for enhanced photoactivity and stability are summarized .
生化学分析
Biochemical Properties
Bismuth plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Bismuth compounds have been shown to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase . Additionally, Bismuth interferes with a range of zinc and iron-regulating proteins, impacting various biochemical pathways . These interactions highlight the potential of Bismuth in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
Bismuth exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Bismuth compounds have demonstrated antimicrobial activity against Helicobacter pylori, a bacterium responsible for gastrointestinal ulcers . This activity is attributed to Bismuth’s ability to disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death. Moreover, Bismuth has shown potential in targeting cancer cells, leishmaniasis, fungi, and viruses, indicating its broad-spectrum cellular effects .
Molecular Mechanism
The molecular mechanism of Bismuth involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bismuth compounds can bind to thiol groups in proteins, leading to the inactivation of enzymes such as urease and alcohol dehydrogenase . This binding disrupts the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, Bismuth can interfere with metal ion homeostasis by binding to zinc and iron-regulating proteins, further affecting cellular functions . These molecular interactions underpin the therapeutic potential of Bismuth in various medical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bismuth change over time, influenced by its stability, degradation, and long-term impact on cellular function. Bismuth compounds have been found to be relatively stable, but their bioavailability can be limited in physiological environments . Over time, Bismuth may undergo degradation, impacting its efficacy and safety. Long-term studies have shown that Bismuth can have sustained antimicrobial effects, particularly against Helicobacter pylori, making it a valuable therapeutic agent for chronic infections .
Dosage Effects in Animal Models
The effects of Bismuth vary with different dosages in animal models. At therapeutic doses, Bismuth compounds have demonstrated efficacy in treating infections and other medical conditions. At high doses, Bismuth can exhibit toxic or adverse effects, including nephrotoxicity and neurotoxicity . Threshold effects have been observed, where low doses of Bismuth are beneficial, but exceeding these thresholds can lead to toxicity. These findings underscore the importance of optimizing Bismuth dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Bismuth is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activities and disrupting metal ion homeostasis . Bismuth’s interactions with zinc and iron-regulating proteins can influence metabolic processes, impacting cellular functions and overall metabolism. Understanding these metabolic pathways is crucial for elucidating the therapeutic potential and safety profile of Bismuth.
Transport and Distribution
Bismuth is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence Bismuth’s localization and accumulation in specific cellular compartments . Bismuth compounds can be taken up by cells via endocytosis or passive diffusion, depending on their chemical properties. Once inside the cell, Bismuth can bind to proteins and other biomolecules, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of Bismuth is critical for its activity and function. Bismuth can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Bismuth’s interaction with thiol groups in proteins can lead to its accumulation in the cytoplasm or other cellular compartments. This localization is essential for Bismuth’s therapeutic effects, as it determines the sites of action and potential targets within the cell.
準備方法
ビスマスは、いくつかの合成経路や工業生産方法を通じて調製することができます。一般的な方法の1つは、高温で酸化ビスマス (Bi2O3) を炭素で還元することです。もう1つの方法は、水溶液中で硫化ビスマス (Bi2S3) を電気分解することです。 工業的には、ビスマスはしばしば鉛、銅、錫、銀の精錬プロセスにおける副産物として得られます .
化学反応の分析
ビスマスは、酸化、還元、置換反応など、様々な化学反応を起こします。一般的な反応には、以下のようなものがあります。
-
酸化: : ビスマスは、加熱すると酸素と反応して酸化ビスマス(III) (Bi2O3) を生成します 。 [ 4 \text{Bi} + 3 \text{O}2 \rightarrow 2 \text{Bi}_2\text{O}_3 ]
-
還元: : 酸化ビスマス(III) は、炭素で還元されて金属ビスマスを生成することができます {_svg_7}。 [ \text{Bi}2\text{O}_3 + 3 \text{C} \rightarrow 2 \text{Bi} + 3 \text{CO} ]
-
置換: : ビスマスはハロゲンと反応して、三ハロゲン化ビスマス、例えば塩化ビスマス(III) (BiCl3) を生成します {_svg_8}。 [ 2 \text{Bi} + 3 \text{Cl}2 \rightarrow 2 \text{BiCl}_3 ]
類似化合物との比較
Bismuth is chemically similar to arsenic and antimony but is less toxic and more stable. Unlike arsenic and antimony, bismuth does not form a stable hydride. Bismuth compounds, such as bismuth(III) oxide and bismuth(III) chloride, are less reactive than their arsenic and antimony counterparts . This makes bismuth a safer alternative for various applications, particularly in medicine and industry .
Similar Compounds
Arsenic (As): Similar chemical properties but highly toxic.
Antimony (Sb): Similar chemical properties but more reactive.
Lead (Pb): Similar applications in alloys but more toxic.
Bismuth’s unique combination of low toxicity, stability, and useful chemical properties makes it a valuable element in various scientific and industrial applications.
特性
IUPAC Name |
bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXGWMGPZLAOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052484 | |
| Record name | Bismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid, Gray-white, soft and brittle metal; [Merck Index, 1257] | |
| Record name | Bismuth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1564 DEG +/-5 °C, 760 MM HG | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
For more Solubility (Complete) data for BISMUTH, ELEMENTAL (7 total), please visit the HSDB record page., INSOL IN COLD OR HOT WATER; SOL IN NITRIC ACID, AQUA REGIA, HOT SULFURIC ACID, SOL IN CONCENTRATED HYDROCHLORIC ACID | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
9.78 @ 20 °C/4 °C | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
78 mm Hg at 1266 °C; 7.8 mm at 1053 °C; 0.78 mm Hg at 893 °C | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
IMPURITIES: LEAD, IRON, COPPER, ARSENIC, ANTIMONY, SELENIUM | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray white soft metal, HEXAGONAL SILVER-WHITE CRYSTALS, GRAYISH WHITE WITH REDDISH TINGE AND BRIGHT METALLIC LUSTER, PINKISH-SILVER, HARD, BRITTLE METAL | |
CAS No. |
7440-69-9 | |
| Record name | Bismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U015TT5I8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
271 °C | |
| Record name | Bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





ANone: [] Bismuth exhibits unusual electronic properties in its bulk form, including high electrical resistivity and low thermal conductivity compared to other metals. This is attributed to its small Fermi surface, low carrier density, small effective mass, and long mean free path of charge carriers.
ANone: [] Bismuth thin films are expected to exhibit quantum confinement effects due to their reduced dimensions. Furthermore, applying pressure or strain to bismuth, particularly in thin film form, can induce a transition from a semimetal to a topological insulator state.
ANone: [] Bismuth sulfide (Bi2S3), formed during the thermolysis of bismuth carboxylate-polysulfide mixtures, exhibits a layered structure. This structure facilitates interlayer shear, contributing to its excellent extreme pressure (EP) lubricity.
ANone: [] Bismuth(III) compounds often exhibit a stereochemically active lone pair of electrons. This "lone pair effect" can strongly influence the coordination geometry around the bismuth atom, leading to distorted structures and influencing the reactivity of bismuth complexes.
ANone: [] Bismuth is being explored as a lead-free alternative in brass alloys. Research focuses on understanding how bismuth content affects the alloy's microstructure, mechanical properties (like machinability), and corrosion resistance.
ANone: [] Yes, bismuth film electrodes have been proposed as environmentally friendly alternatives to mercury film electrodes in electrochemical stripping analysis of trace heavy metals. Research focuses on improving their performance, for example by combining bismuth with stannum to form composite film electrodes.
ANone: [, ] The exact mechanism is not fully understood, but research suggests that bismuth compounds, like colloidal bismuth subcitrate, exert their antimicrobial activity against Helicobacter pylori through multiple pathways:
ANone: [] Bismuth substitution in iron garnets significantly enhances Faraday rotation, a magneto-optic effect. This is attributed to a diamagnetic contribution associated with an optical transition around 415 nm, involving both bismuth and tetrahedrally coordinated Fe3+ ions. This enhancement leads to improved magneto-optic figures of merit, making bismuth-substituted garnets promising for magneto-optic devices.
ANone: [, ] Bismuth-based perovskites are being investigated for their potential in optoelectronic devices, particularly in photodetection and potentially photovoltaics. Their strong X-ray absorption, high resistivity, large carrier diffusion length, and low toxicity make them attractive alternatives to lead-based perovskites.
ANone: [] Bismuth-based nanoparticles show promise as radiosensitizers due to their ability to enhance the dose deposition in tumors.
ANone: [] While bismuth-based compounds offer potential as low-toxicity solar absorbers, some challenges remain:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)





![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)





